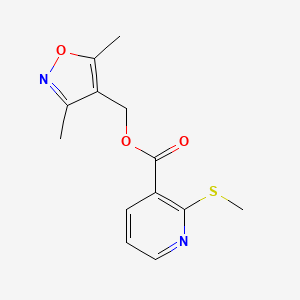![molecular formula C17H11Cl2N3S B13366573 6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366573.png)
6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable pyridine derivative with an appropriate amine.
Introduction of the thienyl group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thienyl group to the imidazo[1,2-a]pyridine core.
Chlorination: The final step could involve the chlorination of the compound to introduce the chloro groups at the desired positions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, specialized catalysts, and continuous flow processes.
化学反応の分析
Types of Reactions
6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The chloro groups in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted imidazo[1,2-a]pyridines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological activity. Generally, such compounds might interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure and might have similar biological activities.
Thienyl-substituted compounds: Compounds with a thienyl group often exhibit unique chemical and biological properties.
Chlorinated aromatic compounds: These compounds are known for their stability and potential biological activities.
Uniqueness
6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is unique due to the specific combination of its functional groups and the resulting properties. The presence of both chloro and thienyl groups might confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C17H11Cl2N3S |
|---|---|
分子量 |
360.3 g/mol |
IUPAC名 |
6-chloro-N-(3-chlorophenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H11Cl2N3S/c18-11-3-1-4-13(9-11)20-17-16(14-5-2-8-23-14)21-15-7-6-12(19)10-22(15)17/h1-10,20H |
InChIキー |
NWYGQPCOBCNKKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


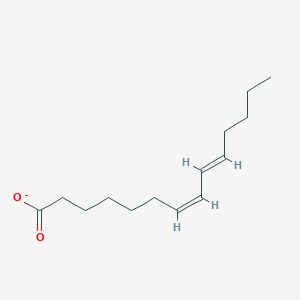
![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
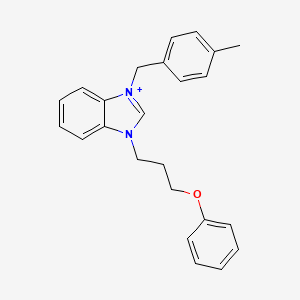
![2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)
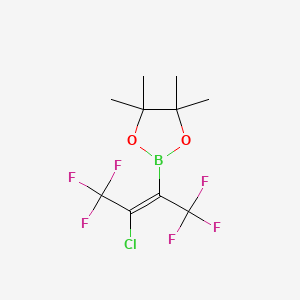
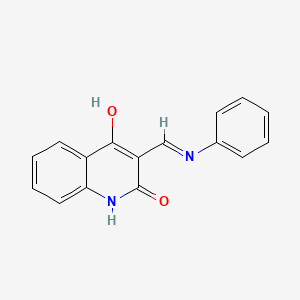
![3-[(Ethylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366534.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366560.png)
![[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366567.png)
